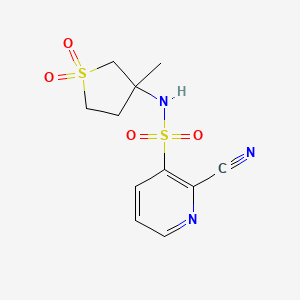
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a chiral molecule that has a hydroxyl group and a pyrrolidine ring, making it an important building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been shown to have antiviral and anticancer properties, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has been shown to have various biochemical and physiological effects, including antiviral and anticancer properties. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is its chiral nature, which makes it an important building block for the synthesis of various compounds. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol also has antiviral and anticancer properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol is its toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for the use of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol in scientific research. One potential direction is the development of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol-based therapeutics for various diseases, including cancer and viral infections. Another potential direction is the use of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs and materials. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol and its potential applications in various fields.
Synthesis Methods
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol can be synthesized through a multistep process that involves the reaction of 2,3,3-trifluoropropene with hydroxylamine-O-sulfonic acid to produce 3,3,3-trifluoro-2-hydroxypropyl hydroxylamine. The hydroxylamine is then reacted with diethyl malonate to produce 1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol.
Scientific Research Applications
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block for the synthesis of various compounds. 1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol has also been used in the synthesis of antiviral and anticancer agents.
properties
IUPAC Name |
1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)6(14)3-11-1-4(12)5(13)2-11/h4-6,12-14H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKKAIGZDLJUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC(C(F)(F)F)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,3-Trifluoro-2-hydroxypropyl)pyrrolidine-3,4-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)

![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)

![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)

![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)




